molecular formula C15H22BNO4 B594231 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1315351-11-1

2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B594231
CAS No.: 1315351-11-1
M. Wt: 291.154
InChI Key: AAKBXCOMANMIML-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(oxolan-3-yloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The nomenclature follows a hierarchical approach:

  • Parent heterocycle : Pyridine serves as the base structure, with substitutions at positions 2 and 6.
  • Substituents :
    • At position 2: A tetrahydrofuran-3-yloxy group (oxolan-3-yloxy), where the oxygen atom bridges the pyridine and tetrahydrofuran rings.
    • At position 6: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a pinacol-derived boronic ester.

Synonyms include:

  • 6-(Tetrahydro-furan-3-yloxy)pyridine-2-boronic acid pinacol ester
  • 2-(Oxolan-3-yloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylpyridine
  • CAS 1315351-11-1

The molecular formula C₁₅H₂₂BNO₄ (MW = 291.15 g/mol) confirms the presence of 15 carbons, 22 hydrogens, one boron, one nitrogen, and four oxygen atoms. The systematic identification prioritizes functional group hierarchy, with the boronate ester taking precedence over the ether linkage in numbering.

Crystal Structure Analysis via X-ray Diffraction

While direct X-ray diffraction data for this specific compound remains unpublished, structural analogs provide critical insights. The regioisomer 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 11.0681(8) Å, b = 6.1883(3) Å, c = 18.1603(13) Å, and β = 105.111(6)°. Key structural features include:

Parameter Value (Å/°) Source
B–O bond length 1.36–1.39
O–B–O angle 108.2°
Pyridine ring planarity <0.02 Å deviation
Dihedral angle (B–pyridine) 3°–29°

The dioxaborolane ring adopts a chair conformation, while the tetrahydrofuran ring exhibits envelope puckering (Δ = 0.184–0.187 Å). Steric effects from the tetramethyl groups enforce a twisted conformation between the boronate and pyridine rings, reducing π-conjugation.

Conformational Dynamics of Tetrahydrofuran-Pyridine-Boronate Hybrid Systems

The molecule exhibits three dynamic elements:

  • Tetrahydrofuran ring puckering : The oxolane ring interconverts between envelope and twist-boat conformations (energy barrier ≈ 8–12 kJ/mol).
  • B–O bond rotation : Restricted rotation (ΔG‡ ≈ 65 kJ/mol) due to partial double-bond character from p-orbital overlap.
  • Pyridine-boronate dihedral angle : Variable between 3° (coplanar) and 29° (twisted), depending on substituent electronic effects.

Variable-temperature ¹¹B NMR studies of analogous systems reveal two distinct boron environments at −40°C, merging into a single peak at 25°C, indicative of rapid interconversion between conformers. Molecular mechanics simulations suggest the syn-periplanar arrangement of the tetrahydrofuran oxygen and boronate group minimizes steric clash with methyl substituents.

Electronic Structure Calculations Using Density Functional Theory (DFT)

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

Property Value (eV) Source
HOMO energy −6.24
LUMO energy −1.87
HOMO-LUMO gap 4.37
Natural Bond Order (B–O) 0.78

The HOMO localizes on the pyridine π-system and boronate p-orbitals, while the LUMO resides primarily on the tetrahydrofuran oxygen lone pairs. Charge distribution analysis shows:

  • Boron: +0.63 e
  • Pyridine N: −0.41 e
  • Tetrahydrofuran O: −0.56 e

AIM (Atoms in Molecules) analysis confirms a non-covalent interaction (0.08 au) between the tetrahydrofuran oxygen and pyridine C–H groups, stabilizing the synclinal conformation. The boronate group withdraws electron density (−0.12 e) from the pyridine ring, activating it for electrophilic substitution at the 4-position.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(17-12)19-11-8-9-18-10-11/h5-7,11H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKBXCOMANMIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671310
Record name 2-[(Oxolan-3-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315351-11-1
Record name 2-[(Oxolan-3-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Pyridine Precursor Synthesis

The synthesis begins with 2,6-dibromopyridine, which undergoes selective substitution at the 2-position. In a anhydrous THF environment, sodium hydride deprotonates tetrahydrofuran-3-ol, enabling nucleophilic displacement of the bromine at C2 (60°C, 12 hr, 82% yield).

Table 1: Optimization of Nucleophilic Substitution Conditions

SolventBaseTemp (°C)Yield (%)
THFNaH6082
DMFK₂CO₃8068
DMSODBU2545

THF outperformed polar aprotic solvents due to better oxygen lone pair coordination to sodium, enhancing nucleophilicity.

Boronic Ester Installation

The 6-bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst. Key parameters include:

  • Molar ratio : 1:1.2 (substrate:B₂pin₂)

  • Solvent : 1,4-dioxane/water (10:1)

  • Temperature : 80°C, 8 hr under argon

Equation 1 :
C5H3BrN(OCH2CH2CH2O)+B2pin2Pd(dppf)Cl2C16H23BN2O4+2pinB-Br\text{C}_5\text{H}_3\text{BrN(OCH}_2\text{CH}_2\text{CH}_2\text{O)} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{C}_{16}\text{H}_{23}\text{BN}_2\text{O}_4 + 2 \text{pinB-Br}

Yields reached 85% after silica gel chromatography (hexanes/EtOAc 4:1), with purity >98% by HPLC.

Reaction Mechanism and Kinetics

The borylation follows a concerted metallation-deprotonation pathway. Kinetic studies revealed a second-order dependence on substrate and first-order on catalyst. The turnover-limiting step is oxidative addition of Pd⁰ to the C-Br bond, with activation energy of 92 kJ/mol.

Table 2: Catalytic Performance Comparison

CatalystTOF (h⁻¹)TON
Pd(dppf)Cl₂12.5850
Pd(PPh₃)₄8.2620
XPhos-Pd-G315.1910

XPhos ligands improved stability against boronic ester protodeboronation.

Purification and Analytical Characterization

Crude product purification involved:

  • Liquid-liquid extraction : Dichloromethane/water (3×50 mL)

  • Column chromatography : SiO₂, gradient elution from hexanes to EtOAc

  • Recrystallization : Ethanol/water (7:3) at −20°C

Table 3: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J=8.4 Hz, 1H, Py-H), 4.85 (m, 1H, THF-OCH), 1.33 (s, 12H, Bpin-CH₃)
¹³C NMRδ 162.4 (C-O), 148.2 (Bpin-C), 83.7 (THF-C)
HRMSm/z 327.1874 [M+H]⁺ (calc. 327.1881)

Challenges and Process Optimization

Moisture Sensitivity

The boronic ester hydrolyzes at >0.1% water content, requiring rigorous drying (molecular sieves, <10 ppm H₂O). Substituting B₂pin₂ with more stable neopentyl glycol boronate reduced hydrolysis by 40%.

Regioselectivity

Competing C2/C6 borylation was mitigated using sterically hindered SPhos ligands, improving C6 selectivity to 19:1.

Figure 1 : Time-course HPLC showing 6-borylated (Rt=8.2 min) vs. 2-borylated (Rt=9.7 min) isomers.

Scalability and Industrial Relevance

Kilogram-scale production (3 batches) achieved 78% yield using:

  • Continuous flow reactor : 0.5 L/min, 100°C residence time

  • In-line IR monitoring : Automated B₂pin₂ feed adjustment

  • Cost analysis : Raw material costs reduced to $152/g at 10 kg scale

Chemical Reactions Analysis

2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles under suitable conditions.

    Common Reagents and Conditions: Common reagents include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used. These products are often valuable intermediates for further chemical synthesis.

Scientific Research Applications

2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

    Pathways Involved: The pathways affected by the compound depend on its specific application, such as inhibiting or activating certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1264141-60-7)
  • Molecular Formula: C₁₅H₂₄BNO₂
  • Molecular Weight : 261.17 g/mol .
  • Key Differences :
    • The tert-butyl group at the 2-position introduces steric bulk, reducing solubility in polar solvents compared to the tetrahydrofuran-oxy group in the target compound.
    • Applications: Primarily used in coupling reactions for agrochemical intermediates, where steric hindrance may slow reaction kinetics .
2-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (12c)
  • Molecular Formula : C₁₆H₂₀BN₃O₂ (estimated)
  • Key Differences :
    • The imidazo[1,2-a]pyridine core enhances π-conjugation, increasing electronic delocalization compared to the simple pyridine ring in the target compound.
    • Applications: Evaluated as a PI3Kα inhibitor in anticancer drug discovery, where extended conjugation improves target binding .

Heterocyclic Core Modifications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine (BD446992)
  • Molecular Formula : C₁₂H₁₆BN₃O₂
  • Purity : 97% .
  • Key Differences :
    • The triazolo[4,3-a]pyridine core introduces additional nitrogen atoms, altering electronic properties (e.g., increased Lewis basicity).
    • Applications: Used in medicinal chemistry for kinase inhibitor synthesis, where nitrogen-rich cores improve solubility and bioavailability .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine
  • CAS : 1580489-60-6
  • Key Differences: The thieno[3,2-b]pyridine core replaces a pyridine carbon with sulfur, enhancing electron-withdrawing effects and redox activity. Applications: Explored in organic electronics and photovoltaic materials .

Functional Group Comparisons

PY-BE Fluorescent Probe
  • Structure : 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine .
  • Key Differences :
    • The styryl linker enables conjugation with fluorophores, making it a ratiometric probe for H₂O₂ detection (detection limit: 1.54 μM).
    • The target compound lacks such a linker, limiting its direct use in sensing but highlighting versatility in boronate ester applications .

Physicochemical and Reactivity Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
Target Compound 291.15 411.9±45.0 Moderate in DMSO
2-(tert-Butyl)-6-boronate pyridine 261.17 ~390 (estimated) Low in polar solvents
BD446992 265.14 N/A High in DMF

Reactivity in Cross-Coupling Reactions

  • Target Compound : High reactivity due to the electron-donating tetrahydrofuran-oxy group , accelerating transmetallation in Suzuki-Miyaura reactions .
  • 2-Cyclopropyl Imidazopyridine (12c) : Slower coupling kinetics due to steric hindrance from the cyclopropyl group but higher regioselectivity .

Medicinal Chemistry

  • Target Compound: Limited direct biological data, but structural analogs (e.g., imidazopyridines) show PI3Kα inhibition (IC₅₀: <100 nM) .
  • BD446992 : Used in kinase inhibitor pipelines due to improved metabolic stability .

Material Science

  • Thieno[3,2-b]pyridine Derivatives: Applied in organic light-emitting diodes (OLEDs) for enhanced charge transport .

Biological Activity

The compound 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , often referred to as THF-pyridine-boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C16H22BFO4C_{16}H_{22}B_{F}O_{4}, with a molecular weight of approximately 308.16 g/mol. The structure features a pyridine ring substituted with a tetrahydrofuran moiety and a boron-containing dioxaborolane group, which may contribute to its biological activities.

Research indicates that compounds similar to THF-pyridine-boronic acid derivatives can act through various mechanisms:

  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cellular signaling pathways, such as GSK-3β and IKK-β. For instance, related compounds have shown IC50 values in the low nanomolar range against these kinases .
  • Antioxidant Activity : The presence of the dioxaborolane moiety may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and anti-inflammatory properties of THF-pyridine-boronic acid derivatives. For example:

  • Cytotoxicity : Compounds were tested on various cell lines (e.g., HT-22 and BV-2). Results indicated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
CompoundCell LineConcentration (µM)Viability (%)
THF-Pyridine-Boronic AcidHT-220.198
THF-Pyridine-Boronic AcidHT-221095
THF-Pyridine-Boronic AcidBV-20.199
THF-Pyridine-Boronic AcidBV-21097

Anti-inflammatory Activity

The anti-inflammatory effects were assessed by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. Compounds demonstrated significant reductions in NO and IL-6 levels at low concentrations (1 µM), indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • GSK-3β Inhibition : A study highlighted that a related compound exhibited robust GSK-3β inhibition with an IC50 value of 8 nM. This suggests that similar structures may be effective in modulating pathways involved in neurodegenerative diseases .
  • Neuroprotective Effects : Another investigation into neuroprotective agents found that derivatives of this compound could mitigate oxidative stress-induced cell death in neuronal models, underscoring their potential in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what are the critical reaction conditions to optimize yield?

  • Methodological Answer : The synthesis typically involves coupling a pyridine boronic ester precursor with a tetrahydrofuran-3-yloxy substituent. Key steps include:

  • Borylation : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or toluene/ethanol/water mixtures. Reaction temperatures range from 90–105°C .
  • Functionalization : Introduction of the tetrahydrofuran-3-yloxy group via nucleophilic substitution or Mitsunobu reactions. Use of triethylamine as a base and anhydrous conditions is critical to avoid hydrolysis of the dioxaborolane .
  • Optimization : Monitor reaction progress via TLC and adjust reaction times (typically 24–72 hours) to minimize by-products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions on the pyridine ring and tetrahydrofuran moiety. Key signals include the dioxaborolane’s methyl groups (δ 1.0–1.3 ppm in ¹H NMR) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (291.15 g/mol) and isotopic patterns for boron-containing fragments .
  • Purity Analysis : Use GC or HPLC with UV detection (λ = 254 nm) to achieve >95% purity. Titration analysis quantifies active boron content .

Q. What are the compound’s stability considerations during storage and handling?

  • Methodological Answer :

  • Storage : Store at 2–8°C in amber glass bottles under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation of the dioxaborolane group .
  • Handling : Avoid prolonged exposure to air or protic solvents (e.g., water, alcohols) to maintain boronate ester integrity. Use glove boxes for sensitive reactions .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into cross-coupling reactions, and how do steric effects from the tetrahydrofuran-3-yloxy group influence reactivity?

  • Methodological Answer :

  • Steric Hindrance : The tetrahydrofuran-3-yloxy group introduces steric bulk near the pyridine ring, slowing coupling kinetics. Mitigate this by:
  • Using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to enhance oxidative addition .
  • Increasing reaction temperatures (e.g., 100–110°C) and extending reaction times (up to 72 hours) .
  • Substrate Scope : Test compatibility with aryl/heteroaryl halides in Suzuki-Miyaura reactions. Monitor by-product formation (e.g., protodeboronation) via LC-MS .

Q. How can researchers resolve discrepancies in NMR data when confirming the structure of this compound, especially regarding the tetrahydrofuran-3-yloxy substituent?

  • Methodological Answer :

  • Spectral Assignments : Compare experimental ¹³C NMR shifts with computational predictions (DFT calculations) for the tetrahydrofuran-3-yloxy group. Key carbons include the ether oxygen-bound carbon (δ 70–75 ppm) and adjacent CH₂ groups (δ 25–35 ppm) .
  • Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to correlate protons and carbons, resolving overlapping signals from the pyridine and tetrahydrofuran rings .

Q. What are the challenges in scaling up the synthesis of this compound, and how can purity be maintained at larger scales?

  • Methodological Answer :

  • Scale-Up Issues :
  • Exothermic Reactions : Control temperature during borylation using jacketed reactors and slow reagent addition .
  • Purification : Replace column chromatography with recrystallization (solvent: dichloromethane/hexane) or centrifugal partition chromatography for higher throughput .
  • Quality Control : Implement in-process LC-MS monitoring to detect intermediates and adjust reaction parameters dynamically .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting data regarding the compound’s acid dissociation constant (pKa) and its impact on reactivity in aqueous conditions?

  • Methodological Answer :

  • pKa Determination : Use potentiometric titration in THF/water mixtures to measure the pyridine ring’s pKa (predicted ~3.65). Compare with computational models (e.g., COSMO-RS) to validate experimental values .
  • Reactivity Implications : Lower pKa enhances boronate ester hydrolysis. Stabilize the compound in aqueous reactions by adding Lewis acids (e.g., MgSO₄) or using buffered conditions (pH 7–8) .

Application-Oriented Questions

Q. What are the compound’s potential applications in medicinal chemistry, and how can its boron moiety be leveraged for targeted drug design?

  • Methodological Answer :

  • Boronate Prodrugs : The dioxaborolane group enables hydrolysis under physiological conditions to release active agents. Test stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Targeted Therapy : Functionalize the pyridine ring with bioorthogonal handles (e.g., azides) for click chemistry conjugation to antibodies or nanoparticles .

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